Ethyl LipotF

Vue d'ensemble

Description

Méthodes De Préparation

Voies de synthèse et conditions réactionnelles

Le LipotF éthylique peut être synthétisé par un processus de synthèse organique en plusieurs étapes. Les étapes clés impliquent la formation de l'intermédiaire hydrazinyl, suivie du couplage avec le chlorure de benzylnicotinoyle et de l'estérification subséquente pour former le produit final. Les conditions réactionnelles impliquent généralement l'utilisation de solvants organiques tels que l'éthanol et le diméthylsulfoxyde (DMSO), avec des températures réactionnelles maintenues à température ambiante ou légèrement élevées .

Méthodes de production industrielle

La production industrielle du LipotF éthylique suit des voies de synthèse similaires mais à plus grande échelle. Le processus implique l'utilisation de réactifs et de solvants de haute pureté pour garantir la pureté du produit final. La réaction est effectuée dans de grands réacteurs avec un contrôle précis de la température, de la pression et du temps de réaction afin d'optimiser le rendement et la pureté .

Analyse Des Réactions Chimiques

Types de réactions

Le LipotF éthylique subit plusieurs types de réactions chimiques, notamment :

Oxydation : Le LipotF éthylique peut être oxydé dans des conditions spécifiques pour former divers produits d'oxydation.

Réduction : Les réactions de réduction peuvent convertir le LipotF éthylique en ses formes réduites correspondantes.

Substitution : Le LipotF éthylique peut subir des réactions de substitution où des groupes fonctionnels sont remplacés par d'autres groupes.

Réactifs et conditions communs

Oxydation : Les agents oxydants courants comprennent le permanganate de potassium et le peroxyde d'hydrogène.

Réduction : Des agents réducteurs tels que le borohydrure de sodium et l'hydrure de lithium et d'aluminium sont utilisés.

Substitution : Les réactions de substitution impliquent souvent des réactifs comme les halogènes et les nucléophiles dans des conditions douces à modérées.

Principaux produits formés

Les principaux produits formés à partir de ces réactions dépendent des réactifs et des conditions spécifiques utilisés. Par exemple, l'oxydation peut produire divers dérivés oxydés, tandis que la réduction peut produire des formes réduites du LipotF éthylique .

Applications de la recherche scientifique

Le LipotF éthylique a un large éventail d'applications dans la recherche scientifique, notamment :

Chimie : Utilisé comme inhibiteur sélectif dans des études impliquant la protéine associée à la masse grasse et à l'obésité (FTO).

Biologie : Employé dans des études cellulaires pour enquêter sur le rôle des modifications m6A dans l'expression et la régulation des gènes.

Médecine : Applications thérapeutiques potentielles dans le traitement des maladies associées à des modifications m6A dysrégulées, telles que le cancer et les troubles métaboliques.

Industrie : Utilisé dans le développement de nouveaux médicaments et d'agents thérapeutiques ciblant les modifications m6A

Mécanisme d'action

Le LipotF éthylique exerce ses effets en inhibant sélectivement la protéine associée à la masse grasse et à l'obésité (FTO). Cette inhibition entraîne une augmentation des niveaux de N6-méthyladénosine modifiée (m6A) dans les cellules. Les cibles moléculaires du LipotF éthylique comprennent le site actif de l'enzyme FTO, où il se lie et empêche la déméthylation de la m6A. Cela entraîne une altération de l'expression et de la régulation des gènes, impactant divers processus cellulaires .

Applications De Recherche Scientifique

Gene Regulation Studies

Ethyl LipotF has been utilized to investigate the role of m6A methylation in gene expression. By inhibiting FTO, researchers can increase m6A levels in various cell lines, including HeLa cells. This alteration enables the examination of how m6A modifications affect mRNA stability, translation efficiency, and overall cellular responses .

Cancer Research

In cancer biology, the modulation of m6A methylation has implications for tumor growth and metastasis. This compound has been employed to study its effects on cancer cell lines, revealing that increased m6A levels can influence oncogenic processes. For instance, specific studies have shown that inhibiting FTO with this compound leads to altered expression of genes involved in cell proliferation and apoptosis .

Development of Therapeutics

The potential therapeutic applications of this compound are being explored in the context of obesity and metabolic disorders due to FTO's association with these conditions. By understanding how this compound affects FTO activity, researchers aim to develop strategies for targeting obesity-related pathways .

Fluorescent Probes for FTO Activity

One notable application involves the development of fluorescent probes that utilize this compound to visualize FTO activity in living cells. These probes allow for real-time monitoring of demethylase activity and have been successfully applied to observe dynamic changes during cellular processes such as differentiation .

Table 1: Summary of Fluorescent Probe Studies

| Study | Cell Type | Method | Result |

|---|---|---|---|

| HepG2 | Flow Cytometry | Real-time imaging of FTO activity | |

| 3T3-L1 | Single-cell analysis | Monitoring differentiation processes |

Impact on Inflammatory Responses

Another area of research has focused on the role of this compound in modulating inflammatory responses mediated by NF-kappaB pathways. Studies indicate that while this compound can inhibit certain inflammatory markers, its effects may vary depending on the context, highlighting the complexity of its application in therapeutic settings for conditions like sepsis .

Table 2: Summary of Inflammatory Response Studies

Mécanisme D'action

Ethyl LipotF exerts its effects by selectively inhibiting the fat mass and obesity-associated protein (FTO). This inhibition leads to an increase in the levels of modified N6-methyladenosine (m6A) in cells. The molecular targets of this compound include the active site of the FTO enzyme, where it binds and prevents the demethylation of m6A. This results in altered gene expression and regulation, impacting various cellular processes .

Comparaison Avec Des Composés Similaires

Le LipotF éthylique est unique par sa forte sélectivité pour la protéine associée à la masse grasse et à l'obésité (FTO) par rapport à d'autres enzymes apparentées telles que ALKBH2, ALKBH3 et PHD2. Cette sélectivité en fait un outil précieux pour étudier le rôle spécifique de la FTO dans les processus cellulaires. Des composés similaires comprennent :

Acide isonicotinique : Un autre inhibiteur de la FTO mais avec une sélectivité et une puissance différentes.

Inhibiteurs de l'ALKBH5 : Ciblent une enzyme apparentée impliquée dans la déméthylation de la m6A mais avec des effets biologiques distincts.

Le LipotF éthylique se distingue par sa forte sélectivité et sa puissance, ce qui en fait un choix privilégié pour la recherche impliquant l'inhibition de la FTO .

Activité Biologique

Ethyl LipotF, a selective inhibitor of the fat mass and obesity-associated protein (FTO), has garnered significant attention in recent years due to its potential therapeutic applications. This article provides a detailed overview of the biological activity of this compound, including its mechanism of action, cellular effects, and implications for disease treatment.

Overview of this compound

- Chemical Identity : this compound (CAS 1808089-27-1) is an ethyl ester derivative known for its selective inhibition of the FTO enzyme.

- Selectivity : It exhibits an IC50 value of 0.81 μM, demonstrating over 30-fold selectivity for FTO compared to other demethylases such as ALKBH2, ALKBH3, and ALKBH5 .

This compound functions primarily by inhibiting the demethylation activity of FTO on N6-methyladenosine (m6A) residues in RNA. This modification plays a crucial role in various biological processes, including mRNA stability, splicing, and translation. By inhibiting FTO, this compound can modulate these processes, leading to altered gene expression profiles.

In Vitro Studies

- Cellular Efficacy : In studies conducted on HepG2 cells, this compound was shown to effectively inhibit FTO activity, leading to increased levels of m6A modifications on RNA. This was evidenced by real-time monitoring using a fluorescent m6A-switchable probe .

- Impact on Cell Proliferation : The compound demonstrated significant effects on cell proliferation rates. Higher concentrations (20 mM and 100 mM) resulted in marked reductions in cell viability, indicating its potential as an anticancer agent .

- Apoptotic Induction : this compound treatment led to increased apoptosis in various cancer cell lines. The mechanism involves the upregulation of pro-apoptotic markers and downregulation of anti-apoptotic proteins .

Case Studies

- Case Study 1 : A study involving C6 glioma cells highlighted that treatment with this compound resulted in decreased cell proliferation and enhanced apoptosis compared to control groups. The study measured apoptotic markers such as Caspase-3 and Caspase-9, which were significantly elevated post-treatment .

- Case Study 2 : In another investigation using different cancer cell lines, this compound was found to inhibit tumor growth in vivo models. Tumor-bearing mice treated with the compound exhibited prolonged survival rates and reduced tumor sizes compared to untreated controls .

Data Tables

| Parameter | This compound | Control |

|---|---|---|

| IC50 (μM) | 0.81 | - |

| Selectivity (FTO vs ALKBH) | >30-fold | - |

| Cell Viability (%) | 30% at 100 mM | 80% at equivalent time |

| Apoptotic Markers (Caspase-3) | Increased by 2.5x | Baseline |

Implications for Therapeutic Use

The selective inhibition of FTO by this compound suggests its potential utility in treating diseases associated with dysregulated m6A methylation, such as various cancers and metabolic disorders. Its ability to induce apoptosis in cancer cells while sparing normal cells highlights its promise as a targeted therapeutic agent.

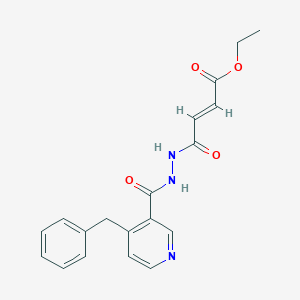

Propriétés

IUPAC Name |

ethyl (E)-4-[2-(4-benzylpyridine-3-carbonyl)hydrazinyl]-4-oxobut-2-enoate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H19N3O4/c1-2-26-18(24)9-8-17(23)21-22-19(25)16-13-20-11-10-15(16)12-14-6-4-3-5-7-14/h3-11,13H,2,12H2,1H3,(H,21,23)(H,22,25)/b9-8+ | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XUKLGMSFWAEOPR-CMDGGOBGSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC(=O)C=CC(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CCOC(=O)/C=C/C(=O)NNC(=O)C1=C(C=CN=C1)CC2=CC=CC=C2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H19N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

353.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.